![molecular formula C11H15N3 B2802074 2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 309949-65-3](/img/structure/B2802074.png)

2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

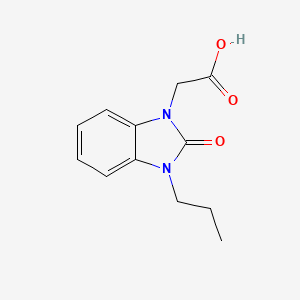

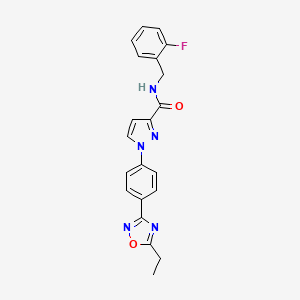

2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine is 1S/C11H15N3/c1-5-10-9(4)11-12-7(2)6-8(3)14(11)13-10/h6,12H,2,5H2,1,3-4H3 .Physical And Chemical Properties Analysis

2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a powder at room temperature . It has a melting point of 50-51 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been used as a precursor in the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These compounds exhibit unique electrophilic substitution reactions, highlighting their potential in chemical synthesis and modification (Atta, 2011).

- The compound has been involved in reactions leading to polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which demonstrate interesting ring-chain isomerism based on solvent types and fluoroalkyl substituent lengths (Goryaeva et al., 2009).

Applications in Fluorophores and Imaging

- Pyrazolo[1,5-a]pyrimidines have been utilized as key intermediates for creating functional fluorophores. These compounds exhibit significant fluorescence and photophysical properties, making them potentially useful as fluorescent probes in biological and environmental studies (Castillo et al., 2018).

Pharmaceutical and Biological Potential

- A series of compounds derived from pyrazolo[1,5-a]pyrimidines have shown promising anti-proliferative properties, indicating their potential in cancer treatment. These compounds also exhibit favorable pharmacokinetic and drug-likeness properties (Atta et al., 2019).

- Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anticancer and anti-5-lipoxygenase activities, further suggesting their potential in pharmaceutical applications (Rahmouni et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-5-10-9(4)11-12-7(2)6-8(3)14(11)13-10/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCCTZFECDDPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene]](/img/structure/B2801992.png)

![N-[(4-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2801997.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2802002.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[1-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2802006.png)

![Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate](/img/structure/B2802012.png)